molecular formula C13H15ClN2O3S B245435 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether

2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether

Cat. No. B245435
M. Wt: 314.79 g/mol
InChI Key: MUXVDPPTTZFKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether, also known as CISP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether involves the inhibition of target enzymes through the formation of covalent bonds with the active site residues. This results in the disruption of enzyme function and subsequent downstream effects on biochemical pathways.
Biochemical and Physiological Effects:
2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activity. It has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is its potency and specificity towards target enzymes, making it a valuable tool for studying enzyme function and downstream effects on biochemical pathways. However, its potential toxicity and limited solubility in water can pose challenges for lab experiments.

Future Directions

There are several potential future directions for 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether research, including the development of more potent and selective inhibitors, the investigation of its potential applications in drug delivery systems, and the exploration of its effects on other biological systems, such as the immune system.
In conclusion, 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against a range of enzymes, as well as its various biochemical and physiological effects, make it a valuable tool for studying enzyme function and downstream effects on biochemical pathways. However, its potential toxicity and limited solubility in water can pose challenges for lab experiments, and further research is needed to explore its full potential in various fields of scientific research.

Synthesis Methods

2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-methylimidazole, followed by the reduction of the resulting nitro compound and subsequent etherification with propyl bromide. The final product is obtained through purification and isolation.

Scientific Research Applications

2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, proteases, and kinases, making it a promising candidate for drug development.

properties

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C13H15ClN2O3S/c1-3-6-19-13-7-11(4-5-12(13)14)20(17,18)16-8-10(2)15-9-16/h4-5,7-9H,3,6H2,1-2H3

InChI Key

MUXVDPPTTZFKCI-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl

Origin of Product

United States

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